molecular formula C11H13N3O2 B12050305 [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid CAS No. 856437-77-9

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B12050305
CAS No.: 856437-77-9
M. Wt: 219.24 g/mol
InChI Key: QEPUPEZXFURBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and clinical applications. These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .

Chemical Reactions Analysis

Types of Reactions: [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic aldehydes can yield quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones .

Scientific Research Applications

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are known for their anticancer, antiviral, and antimicrobial properties . They are also used in the development of drugs for treating parasitic diseases .

Mechanism of Action

The mechanism of action of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with biopolymers in living systems. The compound can bind to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid include other benzimidazole derivatives, such as 2-phenylbenzimidazole and 2-(1H-benzimidazol-1-yl)-methylbenzoic acid .

Uniqueness: What sets this compound apart from other benzimidazole derivatives is its specific molecular structure, which allows it to interact uniquely with certain biological targets. This unique interaction can result in distinct biological activities and therapeutic potentials .

Properties

856437-77-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid

InChI

InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16)

InChI Key

QEPUPEZXFURBLY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.